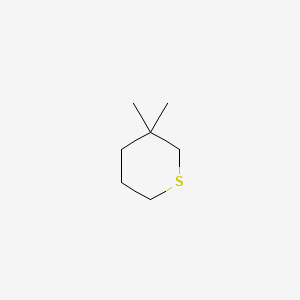

3,3-Dimethyl-thiacyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

57259-83-3 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

3,3-dimethylthiane |

InChI |

InChI=1S/C7H14S/c1-7(2)4-3-5-8-6-7/h3-6H2,1-2H3 |

InChI Key |

VTTAITZGCXLKBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCSC1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Dimethyl Thiacyclohexane and Analogues

Strategic Approaches to C-S Bond Formation in Cyclic Systems

The cornerstone of synthesizing thiacyclohexanes is the effective formation of one or more carbon-sulfur bonds to close the heterocyclic ring. Modern synthetic chemistry has moved towards more efficient and atom-economical methods to achieve this transformation.

Direct C-H Sulfuration Techniques Utilizing Elemental Sulfur

The use of elemental sulfur as a sulfur source is highly advantageous due to its low cost, abundance, and low toxicity. mdpi.comcnrs.fr Direct C-H sulfuration is a powerful strategy that avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences. This approach typically involves the activation of a C-H bond and subsequent reaction with a sulfur source. sioc-journal.cn

Recent advancements have demonstrated copper-catalyzed direct C-H bond thiolation of electron-deficient arenes using elemental sulfur as both the sulfurating agent and an oxidant. nih.gov Mechanistic studies suggest that these reactions may proceed through a radical pathway involving species like the trisulfur (B1217805) radical anion (S₃•⁻). nih.gov While much of this research has focused on arenes, the underlying principles are being extended to aliphatic systems. The key challenge in applying this to non-activated aliphatic C-H bonds, such as those in a precursor to 3,3-dimethyl-thiacyclohexane, is the higher bond dissociation energy. However, photocatalytic methods are emerging that can activate elemental sulfur and facilitate its reaction with a wider range of substrates, including those derived from carboxylic acids. rsc.org

Table 1: Examples of Metal-Catalyzed Sulfuration using Elemental Sulfur

| Substrate Type | Catalyst/Base | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Arylbenzothiazole | CuCl₂-Phen/K₂CO₃ | H₂O, 100 °C | 2-Arylbenzothiazole | sioc-journal.cn |

| Benzylchloride | Cu(OAc)₂/Na₂CO₃ | DMSO, 130 °C | 2-Arylbenzothiazole | sioc-journal.cn |

| Electron-deficient arenes | Copper catalyst | Not specified | Thiolated arenes | nih.gov |

| Alkynes, Amides | Transition-metal-free | Not specified | Aryl thioamides | mdpi.com |

Multi-Component Cascade Reactions in Sulfur Heterocycle Synthesis

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. ijfmr.comtandfonline.com When designed as a cascade or domino sequence, multiple bonds are formed sequentially without isolating intermediates, enhancing synthetic efficiency. nih.gov

The synthesis of sulfur heterocycles has greatly benefited from MCRs. For instance, the Gewald reaction, a classic MCR, produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. This demonstrates the power of combining simple precursors to rapidly build heterocyclic complexity. tandfonline.com While the direct synthesis of thiacyclohexane via an MCR is less common than for five-membered rings like thiophenes or thiazoles, the principles are applicable. tandfonline.comnih.gov A hypothetical MCR for a substituted thiacyclohexane could involve the reaction of a 1,5-dielectrophile with a sulfur nucleophile, where the components are assembled in one pot. Research has focused on combining established reactions, such as the Hantzsch thiazole (B1198619) synthesis and Knorr pyrazole (B372694) synthesis, to create novel MCRs for sulfur- and nitrogen-containing heterocycles. nih.gov

Mechanistic Studies of Thiacyclohexane Ring Construction

Understanding the mechanism of ring formation is crucial for optimizing reaction conditions and controlling product selectivity. The construction of the thiacyclohexane ring can be approached through various cyclization strategies, with ring expansion being a notable method.

Thiiranes (three-membered rings) and thietanes (four-membered rings) are valuable intermediates that can be expanded to form larger rings like thiacyclohexane. researchgate.net The mechanism of these ring expansions is heavily influenced by the nature of the substrate and the reagents. researchgate.net

Nucleophilic Ring Opening: In general, nucleophilic attack on an unsymmetrical thiirane (B1199164) occurs at the less sterically hindered carbon atom. However, in the presence of a Lewis acid, electronic effects can dominate, leading to attack at the more substituted carbon if it can stabilize a developing positive charge (e.g., a benzylic or allylic position). researchgate.net

Electrophilic Ring Expansion: Thietanes can undergo electrophilic ring expansion with carbenes, where the attack is followed by a rearrangement to yield a five-membered ring, which could potentially undergo further expansion. researchgate.net

A reaction of a thiirane with an allylmagnesium bromide, for example, can lead to thiacyclohexane derivatives through a nucleophilic ring-opening and subsequent intramolecular cyclization. researchgate.net Computational studies on related silicon-containing analogues (silathianes) have also provided insight into the conformational preferences and ring-inversion barriers of the six-membered ring, which are fundamental to understanding its structure and reactivity. core.ac.uk

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetrical Thiiranes

| Substituent on Thiirane | Conditions | Site of Nucleophilic Attack | Controlling Factor | Reference |

|---|---|---|---|---|

| Alkyl | Basic/Neutral | Less substituted carbon | Steric Hindrance | researchgate.net |

| Aryl, Alkenyl | With Lewis Acid | More substituted carbon | Electronic (Carbocation Stability) | researchgate.net |

Preparative Scale Synthesis of Methyl-Substituted Thiacyclohexanes

Scaling up a synthesis from a laboratory method to a preparative procedure that can produce larger quantities of material presents unique challenges. nih.govstrath.ac.uk For methyl-substituted thiacyclohexanes, a common strategy involves the cyclization of a linear precursor containing the requisite carbon skeleton and a sulfur atom.

A relevant example is the synthesis of 3,3-dimethyl-3-sila-1-thiacyclohexane, a close analogue of the target compound. This was achieved by reacting γ-bromopropyl(bromomethyl)dimethylsilane with sodium sulfide (B99878) in a mixture of ethanol (B145695) and water. The reaction mixture was heated under reflux for 16 hours, followed by distillation to yield the product. This type of bimolecular nucleophilic substitution followed by intramolecular cyclization is a robust and scalable method for forming heterocyclic rings.

Another approach involves the reduction of readily available precursors. For instance, 3,3-dimethylcyclohexan-1-one can be synthesized via the catalytic hydrogenation of dimedone. google.com While this ketone is a precursor for other molecules, its conversion to a thioketone followed by reduction, or a related transformation, could provide a pathway to the corresponding thiacyclohexane.

Stereoselective Synthesis of Optically Active Thiacyclohexane Derivatives

The creation of chiral centers with specific stereochemistry is a primary goal of modern organic synthesis. iupac.orgrsc.org A stereoselective reaction produces an unequal mixture of stereoisomers. iupac.org For thiacyclohexane derivatives, this involves controlling the geometry of substituents on the ring.

A notable example is found in the synthesis of optically active 3-methylcyclopentene, which utilized (+)-(R)-3-methylthiacyclohexane 1,1-dioxide as a key intermediate. researchgate.net This demonstrates that optically active methyl-substituted thiacyclohexanes can be synthesized and used as building blocks.

Furthermore, diastereoselective methods have been developed for substituted tetrahydrothiopyrans (an alternative name for thiacyclohexanes). The (3,5)-thionium-ene cyclization reaction, mediated by a Lewis acid like boron trifluoride etherate, allows for the synthesis of tetrahydrothiopyrans with excellent diastereoselectivity from aldehydes and a substituted thiol. The stereochemical outcome (cis or trans) can be influenced by the geometry of the starting homoallylic mercaptan.

Recent developments in visible-light-mediated photoredox catalysis have also enabled the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives via [4+2] cycloadditions, a strategy that could be adapted for sulfur-containing analogues. nih.gov

Mechanistic Reactivity Investigations of 3,3 Dimethyl Thiacyclohexane and Derivatives

Reaction Pathways and Transformation Mechanisms of Sulfur Heterocycles

The reactivity of sulfur-containing heterocycles is diverse, influenced by the ring size, substitution patterns, and the oxidation state of the sulfur atom. mdpi.com These compounds can undergo a variety of transformations, including oxidation, reduction, cycloaddition, and ring-opening reactions. mdpi.comresearchgate.net The presence of the sulfur atom with its lone pairs of electrons often dictates the reaction pathways, allowing it to act as a nucleophile or to be oxidized to sulfoxides and sulfones, which in turn alters the reactivity of the heterocyclic ring.

Transformations of sulfur heterocycles can be initiated through various means, including thermal activation, photolysis, or catalysis by transition metals. researchgate.net For instance, cycloaddition reactions, such as the hetero Diels-Alder reaction, provide a versatile method for the synthesis of thiopyrans and related sulfur heterocycles. mdpi.com The specific mechanisms of these transformations are often complex and can involve polar, radical, or pericyclic pathways. The stability of intermediates and transition states plays a crucial role in determining the final products. mdpi.com

In the context of 3,3-dimethyl-thiacyclohexane, while specific studies on its reaction pathways are not extensively documented, general principles of sulfur heterocycle chemistry suggest that it would undergo oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. The presence of the gem-dimethyl group at the 3-position may sterically hinder reactions at the adjacent carbon atoms but is unlikely to prevent reactions at the sulfur atom itself.

Radical Chemistry Pertaining to Thiyl Radical Intermediates

Thiyl radicals (RS•) are highly reactive intermediates that play a significant role in various chemical and biological processes. wikipedia.org They are typically formed through the homolytic cleavage of a sulfur-hydrogen bond in thiols or a sulfur-sulfur bond in disulfides, often initiated by light or radical initiators. wikipedia.org Due to the relatively weak S-H bond compared to C-H bonds, thiols are good sources of thiyl radicals. wikipedia.org

Once formed, thiyl radicals can participate in a variety of reactions, including hydrogen atom abstraction, addition to unsaturated bonds (alkenes and alkynes), and cyclization reactions. wikipedia.orgresearchgate.netdundee.ac.uk The addition of thiyl radicals to double bonds is a key step in the thiol-ene reaction, which is widely used in polymer chemistry and materials science. wikipedia.org Intramolecular addition of a thiyl radical to an unsaturated bond within the same molecule can lead to the formation of cyclic structures. researchgate.netnih.gov

In the case of this compound, a thiyl radical could theoretically be generated by abstraction of a hydrogen atom from a carbon atom in the ring, although this is less favorable than generation from a thiol. If a thiyl radical were formed on a side chain attached to the ring, it could undergo intramolecular reactions. The study of radical cyclization cascades initiated by thiyl radicals provides a framework for predicting the potential reactivity of such intermediates derived from thiacyclohexane systems. researchgate.netnih.gov

Electrophilic and Nucleophilic Interactions of the Sulfur Atom within the Ring

The sulfur atom in a thiacyclohexane ring, such as in this compound, possesses lone pairs of electrons, making it nucleophilic. libretexts.org This nucleophilicity allows the sulfur atom to react with a wide range of electrophiles. For example, sulfides can be alkylated with alkyl halides to form sulfonium (B1226848) salts. libretexts.org The sulfur atom can also be oxidized by electrophilic oxidizing agents to form sulfoxides and sulfones. libretexts.org The reactivity of the sulfur atom as a nucleophile is generally greater than that of the oxygen atom in the analogous ether due to the higher polarizability of sulfur. libretexts.org

Conversely, when the sulfur atom is part of a sulfonium ion or is oxidized to a sulfoxide or sulfone, it becomes electrophilic. acsgcipr.org This electrophilic character allows it to react with nucleophiles. For instance, sulfonium salts can undergo substitution reactions where a nucleophile displaces one of the groups attached to the sulfur atom. The electrophilicity of the sulfur atom is a key aspect of its role in many synthetic transformations. nih.gov

Ring-Expansion Reactions Involving Thiacyclohexane Systems

Ring-expansion reactions are valuable synthetic transformations that allow for the construction of larger ring systems from smaller ones. wikipedia.orguchicago.edu These reactions can be promoted by various factors, including the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com For sulfur-containing heterocycles, ring expansions can occur through several mechanisms, often involving the participation of the sulfur atom.

Atmospheric Reactivity Studies of Related Dimethyl Carbonyl Compounds (Analogue Studies)

While direct atmospheric reactivity data for this compound is scarce, the atmospheric chemistry of structurally related volatile organic compounds (VOCs), such as dimethyl carbonyl compounds, provides valuable insights. copernicus.org Carbonyl compounds are significant components of the atmosphere, originating from both direct emissions and as secondary products from the oxidation of other VOCs. mdpi.comresearchgate.net Their atmospheric fate is primarily determined by their reactions with hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and photolysis. copernicus.orgnih.gov

The reaction with OH radicals is often the dominant daytime loss process for many VOCs in the troposphere. wikipedia.org This reaction typically proceeds via hydrogen atom abstraction, leading to the formation of an alkyl radical which then reacts with molecular oxygen to form a peroxy radical (RO2•). copernicus.orgwikipedia.org These peroxy radicals can then undergo a variety of reactions that lead to the formation of other oxygenated compounds, contributing to the formation of ozone and secondary organic aerosols (SOA). nih.govrightair.com.au

Studies on compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone show that they react rapidly with atmospheric oxidants. copernicus.org The rate coefficients for these reactions are crucial for determining their atmospheric lifetimes and their potential to contribute to air pollution. copernicus.org For example, the photochemical ozone creation potential (POCP) is a measure of a VOC's ability to form ground-level ozone. copernicus.org

Table 1: Rate Coefficients for the Reaction of Selected Carbonyl Compounds with Atmospheric Oxidants at 298 K

| Compound | Oxidant | k (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 3,3-dimethylbutanal | Cl | (1.27 ± 0.08) x 10⁻¹⁰ | copernicus.org |

| 3,3-dimethylbutanone | Cl | (4.22 ± 0.27) x 10⁻¹¹ | copernicus.org |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfoxide |

| Sulfone |

| Thiopyran |

| Thiol |

| Disulfide |

| Sulfonium salt |

| Thiirane (B1199164) |

| Thietane |

| 3,3-dimethylbutanal |

Advanced Spectroscopic Characterization in Thiacyclohexane Research

Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Ion Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 3,3-Dimethyl-thiacyclohexane (C₇H₁₄S), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Common fragmentation pathways for cyclic sulfides and branched alkanes include the loss of alkyl groups and ring cleavage. A prominent fragmentation pathway for this compound would be the loss of a methyl group (CH₃•), resulting in a stable tertiary carbocation or a sulfur-containing fragment at [M-15]⁺. Another likely fragmentation would involve the loss of an ethyl group (C₂H₅•) via cleavage of the C2-C3 bond, leading to a fragment at [M-29]⁺. Ring-opening followed by further fragmentation can also lead to a complex pattern of smaller ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Predictions are based on common fragmentation patterns of cyclic sulfides and branched alkanes.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 130 | [C₇H₁₄S]⁺ | Molecular Ion |

| 115 | [C₆H₁₁S]⁺ | Loss of a methyl radical (•CH₃) |

| 87 | [C₄H₇S]⁺ | Cleavage of the C4-C5 bond and loss of propene |

| 71 | [C₅H₁₁]⁺ | Loss of •CH₂S•CH₃ |

| 57 | [C₄H₉]⁺ | Loss of •C₃H₅S |

| 43 | [C₃H₇]⁺ | Propyl cation |

Photoelectron Spectroscopy for Electronic Structure and Orbital Interactions

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. The resulting spectrum reveals the ionization energies of the molecular orbitals. For this compound, the PES spectrum would be characterized by bands corresponding to the ionization from the lone pair orbitals of the sulfur atom, as well as from the various C-S, C-C, and C-H sigma (σ) orbitals.

The highest occupied molecular orbital (HOMO) is expected to be a non-bonding orbital primarily localized on the sulfur atom (the sulfur lone pair), which would give rise to the lowest ionization energy band in the spectrum. The subsequent bands at higher ionization energies would correspond to the ionization of electrons from the σ-framework of the molecule. The presence of the gem-dimethyl group can influence the energies of the ring orbitals through steric and electronic effects.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to the study of species with unpaired electrons, such as radicals. While this compound itself is a diamagnetic molecule and therefore EPR-silent, its radical cation can be generated, for instance, by gamma-irradiation in a suitable matrix at low temperatures.

The EPR spectrum of the this compound radical cation would provide information about the distribution of the unpaired electron spin density within the molecule. The g-value and hyperfine coupling constants to the magnetic nuclei (¹H and ¹³C) would be key parameters. The hyperfine coupling to the protons on the carbons adjacent to the sulfur atom (C2 and C6) would be particularly informative in determining the conformation of the radical cation and the extent of delocalization of the unpaired electron onto the hydrocarbon framework.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of the vibrational spectrum of this compound can confirm the presence of specific functional groups and provide information about the molecular symmetry and conformation.

The IR and Raman spectra will be dominated by vibrations associated with the hydrocarbon portion of the molecule. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations (scissoring, wagging, and twisting) will appear in the fingerprint region (below 1500 cm⁻¹). The C-S stretching vibration is typically weak in the IR spectrum and appears in the range of 600-800 cm⁻¹. The various C-C stretching and skeletal vibrations will also be present in the fingerprint region. The presence of the gem-dimethyl group will give rise to characteristic bending modes, often seen as a doublet around 1375 cm⁻¹.

Table 3: Predicted Characteristic Infrared and Raman Vibrational Frequencies for this compound Based on typical vibrational frequencies for alkanes, cycloalkanes, and thioethers.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (CH₃, CH₂) | 2850 - 2980 | Strong | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |

| CH₃ Asymmetric Bend | ~ 1460 | Medium | Medium |

| CH₃ Symmetric Bend | ~ 1375 | Medium (often a doublet) | Medium |

| C-C Stretch | 800 - 1200 | Weak-Medium | Medium |

| C-S Stretch | 600 - 800 | Weak | Strong |

Computational Modeling and Theoretical Chemistry for Thiacyclohexane Systems

Application of Molecular Orbital Theory to Organosulfur Compounds

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and bonding in molecules. libretexts.org Unlike localized bonding theories, MO theory considers electrons to be distributed over the entire molecule in specific orbitals, each with a distinct energy level. libretexts.org For organosulfur compounds like thiacyclohexanes, MO theory is instrumental in explaining their chemical behavior.

The theory is built upon the principle of creating molecular orbitals as linear combinations of atomic orbitals. acs.org When atomic orbitals combine, they form bonding molecular orbitals, which are lower in energy and concentrate electron density between the nuclei, and antibonding molecular orbitals, which are higher in energy and have a node between the nuclei. bccampus.ca Electrons fill these orbitals starting from the lowest energy level, following principles like the Pauli exclusion principle and Hund's rule. libretexts.orgbccampus.ca

In organosulfur compounds, the sulfur atom's valence orbitals (3s and 3p), and sometimes d-orbitals, participate in bonding. acs.org MO calculations can determine the energies of these orbitals, which are useful approximations of the molecule's ionization potentials and electron affinities. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.gov This approach has been successfully applied to understand conjugation and bonding in various sulfur-containing molecules. acs.org

Density Functional Theory (DFT) for Predicting Spectroscopic Properties and Reactivity

Density Functional Theory (DFT) has become a primary computational tool for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. scispace.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it highly efficient for systems like 3,3-Dimethyl-thiacyclohexane. mdpi.com

DFT is widely used to predict a range of molecular properties:

Spectroscopic Properties: DFT calculations can accurately predict spectroscopic data. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for related heterocyclic systems have shown a linear correlation with experimental values. researchgate.net This allows for the assignment of complex spectra and provides a deeper understanding of the molecule's electronic environment.

Thermodynamic Properties: DFT can be used to calculate thermodynamic parameters such as enthalpies of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and bond dissociation energies (BDE). mdpi.comnih.govchemeo.com These calculations are crucial for understanding the stability and potential reaction pathways of molecules.

The table below illustrates the type of global reactivity descriptors that can be calculated using DFT, based on data for a related organosulfur compound, allyl mercaptan. nih.gov

| Descriptor | Symbol | Formula | Typical Calculated Value (eV) nih.gov |

| Ionization Potential | IP | -EHOMO | 6.55 |

| Electron Affinity | EA | -ELUMO | 0.44 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.50 |

| Molecular Hardness | η | ELUMO - EHOMO | 6.11 |

| Electrophilicity Index | ω | μ² / (2η) | 1.00 |

This data is for allyl mercaptan in a vacuum, calculated at the DFT B3LYP/cc-pVQZ level, and serves as an example of DFT-derived reactivity parameters.

Computational Approaches to Chemical Reaction Mechanisms

Computational chemistry provides indispensable tools for the elucidation of chemical reaction mechanisms, allowing researchers to map out entire reaction pathways atom-by-atom. researchgate.netmdpi.com By modeling reactants, transition states (TS), intermediates, and products, a comprehensive picture of a reaction's energetic landscape can be constructed. rsc.orgdntb.gov.ua

A key aspect of these studies is the location and characterization of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. Computational methods can also trace the intrinsic reaction coordinate (IRC), or the minimum energy path, which connects the transition state to the reactants and products, confirming the proposed mechanism. researchgate.net

One powerful conceptual tool used in conjunction with these calculations is the "activation strain model" or "distortion/interaction model". researchgate.net This model deconstructs the activation energy into two components:

Distortion Energy (or Strain Energy): The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state.

Interaction Energy: The actual stabilizing interaction (e.g., steric and electronic) between the distorted reactants in the transition state.

This approach provides deep mechanistic insights by quantifying the energetic contributions to the reaction barrier. researchgate.net These computational strategies have become central to understanding complex organic reactions, including asymmetric catalysis and reactions involving non-covalent interactions. rsc.org

Integration of Theoretical Calculations with Experimental Data in Research

The most powerful application of computational chemistry comes from its integration with experimental research. princeton.edu This synergy allows for a more complete and validated understanding of chemical systems. Theoretical calculations can predict properties and behaviors that are then tested experimentally, while experimental results can guide and refine computational models.

In the study of thiacyclohexane systems, this integration is common:

Conformational Analysis: Computational methods like DFT and ab initio molecular orbital theory are used to calculate the geometries and relative energies of different conformers (e.g., chair, twist-boat). researchgate.net For example, calculations on 1,3-dithiane (B146892), a related compound, have been used to study the energy differences between its chair and twist conformers. researchgate.net These theoretical predictions can be compared with experimental data from NMR spectroscopy or X-ray crystallography to confirm the most stable conformations.

Spectroscopic Analysis: As mentioned, calculated NMR chemical shifts and vibrational frequencies can be compared directly with experimental spectra. nih.govresearchgate.net This helps in assigning experimental signals and validating the accuracy of the computational model.

Mechanistic Elucidation: Computational findings about reaction mechanisms, such as predicted transition state structures and activation energies, can explain experimentally observed product distributions, stereoselectivity, and reaction kinetics. rsc.orgprinceton.edu

The following table provides an example of how calculated conformational energy differences in a related system, 2-thiaoxacyclohexane, are compared across different theoretical levels. researchgate.net Such comparisons are crucial for validating computational methods against each other and against experimental data when available.

| Conformer Comparison | Method | Calculated Energy Difference (kcal/mol) researchgate.net |

| Chair vs. 2,5-Twist | HF | 5.92 - 6.10 |

| Chair vs. 2,5-Twist | MP2 | 5.78 - 6.10 |

| Chair vs. 2,5-Twist | B3LYP | 5.84 - 5.95 |

| Chair vs. 1,4-Boat | HF | 6.72 - 7.05 |

| Chair vs. 1,4-Boat | MP2 | 6.76 - 7.16 |

| Chair vs. 1,4-Boat | B3LYP | 6.23 - 6.46 |

This close relationship between theory and experiment is essential for advancing the understanding of complex chemical structures and reactions. princeton.edu

Broader Academic Implications and Applications of Thiacyclohexane Chemistry

Role of Sulfur Heterocycles in Catalysis and Sustainable Chemistry

Sulfur heterocycles, including the thiacyclohexane scaffold, are significant in the development of advanced catalytic systems. The sulfur atom's unique electronic properties and its ability to coordinate with metal centers make these compounds versatile ligands in catalysis. Their application is particularly noted in transition-metal-catalyzed reactions, where they can influence the catalyst's activity and selectivity. ua.ptnih.gov The development of catalysts that are both highly efficient and environmentally benign is a central goal of sustainable chemistry, and sulfur-containing ligands play a role in this endeavor. For instance, transition-metal complexes with biomimetic Schiff base ligands containing N2O2 coordination spheres have been used for the room-temperature oxidation of cyclohexane (B81311) using hydrogen peroxide, an environmentally friendly oxidizing agent. ua.pt

Design and Synthesis of Novel Catalytic Systems Incorporating Thiacyclohexane Frameworks

The design of new catalysts often leverages the structural and electronic properties of ligand frameworks. While broad research exists on various sulfur heterocycles, the principles can be extended to the thiacyclohexane structure. For example, phosphine (B1218219) ligands have a demonstrated impact on the regioselectivity of Rh(I)-catalyzed cycloisomerizations. nih.gov This highlights how the ligand structure, in this case, the type of phosphine, directs the reaction's outcome. The core structure of the ligand, such as a thiacyclohexane ring, can provide a robust scaffold for positioning coordinating atoms and influencing the steric and electronic environment of a metal catalyst. nih.gov

The synthesis of such catalytic systems involves multi-step processes to create complex molecules. nih.gov The development of novel synthetic methods, such as those for creating new bis-thiazole derivatives, showcases the chemical strategies employed to build complex heterocyclic structures that can serve as ligands. nih.gov These strategies often aim for efficiency and high yields, which are key principles of sustainable and green chemistry.

Fundamental Contributions to Organosulfur and Organoelement Chemistry

Organosulfur chemistry is a vital sub-discipline of organic chemistry, and studies on compounds like thiacyclohexane contribute to its fundamental principles. nih.gov The chemistry of sulfur-containing compounds is distinct from their oxygen analogues due to sulfur's larger size, lower electronegativity, and the accessibility of its d-orbitals. libretexts.org

A significant contribution stemming from thiacyclohexane derivatives is the concept of "umpolung," or polarity inversion, famously demonstrated with 1,3-dithianes (a six-membered ring with two sulfur atoms). This strategy, often called the Corey-Seebach reaction, allows the normally electrophilic carbonyl carbon to be converted into a nucleophilic species. britannica.combeilstein-journals.org This has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. beilstein-journals.orgnih.gov The stability and reactivity of intermediates derived from cyclic thioacetals like 1,3-dithiane (B146892) have made them invaluable building blocks in the synthesis of complex molecules. beilstein-journals.orgnih.govthieme-connect.denih.govresearchgate.net The principles learned from dithianes can be conceptually related to the broader class of thiacyclohexanes, informing the reactivity of the carbon atoms adjacent to the sulfur heteroatom. britannica.com

Research into Natural Product Derivations and Biosynthetic Pathways of Cyclic Organosulfur Compounds

Nature produces a vast array of organosulfur compounds, many of which possess significant biological activity. nih.govresearchgate.netnih.gov While thiophenes are a well-studied class of naturally occurring sulfur heterocycles, found commonly in plants of the Asteraceae family, the study of biosynthetic pathways is relevant to all cyclic organosulfur compounds. nih.gov The biosynthesis of these molecules involves complex enzymatic processes that install the sulfur atom and construct the ring systems. nih.govresearchgate.netuzh.ch

Understanding these biosynthetic pathways is crucial for several reasons. It provides insight into the intricate chemical machinery of living organisms and can inspire the development of new synthetic methods. Research into the biosynthesis of thiocarboxylic acid-containing natural products, for example, has identified specific gene cassettes responsible for sulfur transfer, suggesting that these types of compounds may be more common than previously thought. nih.govresearchgate.net The study of how organisms create complex molecules, including those with cyclic sulfur motifs, can pave the way for semisynthetic modifications of natural products to enhance their therapeutic properties. nih.govelsevierpure.com

Thermodynamic Properties of Thiacyclohexane and its Derivatives

The thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and heat capacity, are fundamental to understanding its stability and reactivity. These values are crucial for chemical engineers in process design and for chemists in predicting the outcomes of reactions. libretexts.orgwayne.edu For thiacyclohexane and its derivatives, these properties provide insight into the energetic effects of introducing a sulfur atom into a cyclohexane ring and the impact of further substitution.

Below is a table comparing selected thermodynamic properties for thiacyclohexane and several of its dimethyl derivatives. The data are for the ideal gas phase at standard conditions (298.15 K and 1 bar), unless otherwise noted.

| Compound | Formula | Property | Value | Units |

|---|---|---|---|---|

| 3,3-Dimethyl-thiacyclohexane | C₇H₁₄S nist.gov | ΔfH°gas | -165.2 ± 3.4 | kJ/mol chemeo.com |

| ΔfG° | 31.1 ± 3.6 | kJ/mol chemeo.com | ||

| Cp,gas | 165.05 | J/mol·K chemeo.com | ||

| cis-1,3-Dimethylcyclohexane | C₈H₁₆ | ΔfH°gas | -179.8 ± 1.1 | kJ/mol chemeo.com |

| S°gas | 364.55 | J/mol·K chemeo.com | ||

| trans-1,3-Dimethylcyclohexane | C₈H₁₆ | ΔfH°gas | -187.5 ± 1.1 | kJ/mol nist.gov |

| S°gas | 363.34 | J/mol·K chemeo.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.